Linrodostat

説明

Linrodostat (BMS-986205) is a potent, selective, and orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. IDO1 is overexpressed in many cancers, contributing to an immunosuppressive tumor microenvironment by depleting tryptophan and accumulating kynurenine, which suppresses T-cell activity and promotes regulatory T-cell differentiation . This compound binds to the heme-free (apo) form of IDO1, stabilizing it and preventing enzymatic activity. Preclinical studies demonstrated its ability to restore T-cell proliferation in vitro and reduce kynurenine levels in human tumor xenograft models . Notably, this compound exhibits favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, including high oral bioavailability and low systemic clearance, supporting its clinical development . It is currently in phase 3 trials for muscle-invasive bladder cancer (NCT03661320) in combination with nivolumab and chemotherapy .

準備方法

リンロドスタットは、さまざまな中間体のカップリングを含む一連の化学反応によって合成されます。合成経路は通常、重要な中間体の形成を含み、その後、さらに反応させて最終生成物を得ます。リンロドスタットの工業生産には、これらの合成経路を最適化して、高い収率と純度を確保することが含まれます。 リンロドスタットの合成に使用される反応条件と試薬に関する具体的な詳細は、機密情報であり、公表されていません .

化学反応の分析

Chemical Profile of Linrodostat

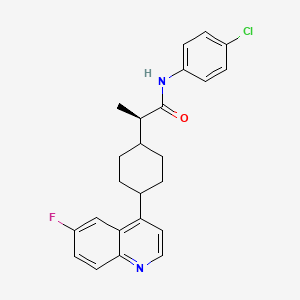

Molecular formula :

Molecular weight : 410.9 g/mol

IUPAC name : (2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Key structural features :

- Chiral center at the propanamide group (R-configuration)

- 4-(6-fluoroquinolin-4-yl)cyclohexyl moiety

- 4-chlorophenyl substituent

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Registry Number | 1923833-60-6 | |

| Synonymous identifiers | BMS-986205, ONO-7701 | |

| Therapeutic target | IDO1 enzyme inhibition | |

| Solubility | Not explicitly reported | – |

Biochemical Reactions and Mechanism of Action

This compound primarily interacts with the IDO1 enzyme, which catalyzes the oxidation of tryptophan to kynurenine. This reaction is critical in tumor immunosuppression.

IDO1 Inhibition Pathway

Reaction inhibited :Mechanism :

- Competitive inhibition of IDO1’s heme-containing active site .

- Reduces kynurenine levels, reversing immunosuppressive tumor microenvironments .

Key findings from clinical studies :

- Kynurenine reduction : Dose-dependent decreases observed in plasma (up to 90% at 200 mg doses) .

- Biomarker correlation : Low baseline tryptophan 2,3-dioxygenase (TDO2) expression and high interferon gamma (IFN-γ) signature associated with improved response rates .

Pharmacokinetic and Metabolic Reactions

This compound undergoes hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, though specific isoforms are not fully characterized.

Absorption and Elimination

- Bioavailability : Orally available with steady-state concentrations achieved within 7 days .

- Half-life : ~24 hours (supports once-daily dosing) .

- Excretion : Predominantly renal, with minimal unchanged drug in urine .

Drug-Drug Interactions

- CYP inhibitors/inducers : Potential interactions due to hepatic metabolism, though clinical data remain limited .

Clinical Pharmacodynamic Outcomes

Phase 1/2 trial results (NCT03247283) :

科学的研究の応用

Linrodostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and its effects on tryptophan metabolism.

Biology: It is used to investigate the role of IDO1 in immune suppression and its potential as a target for cancer immunotherapy.

Industry: The compound is being developed for potential commercial use as a cancer therapeutic.

作用機序

リンロドスタットは、インドールアミン2,3-ジオキシゲナーゼ1(IDO1)を特異的に標的とし、阻害することで作用を発揮します。IDO1は、免疫抑制性代謝産物であるキヌレニンへのアミノ酸トリプトファンの酸化に関与する細胞質酵素です。 IDO1を阻害することにより、リンロドスタットはキヌレニンの生成を阻止し、これにより免疫抑制性の腫瘍微小環境に対抗し、癌の転帰を改善する可能性があります .

類似化合物との比較

Mechanism of Action and Target Engagement

- Linrodostat : Binds to apo-IDO1, suppressing its catalytic activity. However, it paradoxically increases IDO1 protein levels by inhibiting KLHDC3-mediated ubiquitination and degradation .

- Epacadostat (INCB024360): A heme-binding competitive inhibitor that stabilizes the holo-IDO1 form.

- Navoximod (NLG-919): A structurally distinct IDO1 inhibitor with weaker potency (IC50 ~75 nM vs. This compound’s IC50 <1 nM).

- iDeg Compounds (e.g., iDeg-6): Monovalent pseudo-natural degraders that promote IDO1 ubiquitination and degradation via CRL2KLHDC3, contrasting with this compound’s stabilization of IDO1 .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | IC50 (IDO1) | Selectivity | Key PK Features | Clinical Stage |

|---|---|---|---|---|

| This compound | <1 nM | High | High oral bioavailability, low clearance | Phase 3 |

| Epacadostat | ~10 nM | Moderate | Short half-life, AhR activation concerns | Discontinued |

| Navoximod | ~75 nM | Low | Rapid metabolism, poor exposure | Phase 2 |

| Benzimidazole Analogues | <1 nM | Low | Off-target CYP/PXR activation | Preclinical |

- This compound outperforms analogues in selectivity and PK stability.

Unique Advantages of this compound

- Dual Impact on IDO1 Homeostasis : By stabilizing apo-IDO1, this compound may prolong target engagement while indirectly modulating immune responses through IDO1 accumulation .

- Superior Selectivity : Minimal off-target effects compared to epacadostat (AhR activation) or benzimidazole analogues (CYP/PXR interactions) .

生物活性

Linrodostat, also known as BMS-986205, is a novel and potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immunosuppressive tumor microenvironment. This compound has garnered significant attention due to its potential to enhance anti-tumor immunity by blocking the metabolic pathway that tumors exploit to evade immune detection. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical findings, and relevant clinical studies.

This compound functions primarily as a selective oral IDO1 inhibitor. By binding to the heme cofactor-binding site of IDO1, it prevents the conversion of tryptophan into kynurenine, a metabolite that suppresses T-cell proliferation and promotes an immunosuppressive environment conducive to tumor growth. The inhibition of IDO1 by this compound has been shown to restore T-cell activity in various experimental models.

In Vitro Studies

This compound has demonstrated significant potency in vitro, exhibiting an IC50 value of approximately 2 nM against human HeLa cells stimulated with interferon-gamma (IFNγ) . It has been shown to effectively suppress kynurenine production in human embryonic kidney (HEK293) cells overexpressing IDO1. Notably, this compound does not exhibit activity against other related enzymes such as tryptophan 2,3-dioxygenase or murine IDO2 .

In Vivo Studies

In vivo studies have confirmed the pharmacodynamic (PD) effects of this compound. In human tumor xenograft models, this compound significantly reduced kynurenine levels, demonstrating its ability to counteract the immunosuppressive effects mediated by IDO1 . The pharmacokinetic (PK) profile indicates high oral bioavailability and low to moderate systemic clearance, supporting its potential for clinical use.

Data Table: Summary of Preclinical Findings on this compound

| Parameter | Value |

|---|---|

| Inhibition IC50 (HeLa) | 2 nM |

| Inhibition IC50 (hWB) | 2 - 42 nM (varies by donor) |

| T-cell Proliferation EC50 | 2 - 7 nM |

| Oral Bioavailability | High |

| Systemic Clearance | Low to moderate |

Clinical Trials and Case Studies

This compound is currently undergoing multiple clinical trials aimed at evaluating its efficacy in various cancers. Notably, it is being tested in combination with nivolumab for bladder cancer in a Phase III study . The results from these trials are anticipated to provide further insights into the therapeutic potential of this compound.

Case Study Insights

A case study highlighted that this compound's administration led to enhanced T-cell responses in patients with advanced cancers. The combination therapy showed promising results in terms of safety and tolerability, paving the way for broader applications in oncology .

Research Findings and Future Directions

Recent research emphasizes the importance of IDO1 inhibition in cancer therapy. By blocking this pathway, this compound not only enhances T-cell proliferation but also improves overall anti-tumor immunity. The favorable PK/PD characteristics observed in preclinical models suggest that this compound could be an effective component of combination therapies aimed at overcoming tumor-induced immune suppression.

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate Linrodostat’s mechanism of action as an IDO1 inhibitor?

- Methodological Answer: Preclinical studies typically employ in vitro enzymatic assays (e.g., IDO1 activity inhibition in cancer cell lines) and in vivo murine models to assess kynurenine pathway modulation. Flow cytometry and RNA sequencing can quantify immune cell infiltration (e.g., CD8+ T cells) in tumor microenvironments post-treatment. Validate findings using Western blot or ELISA for protein expression .

Q. How should preclinical studies evaluating this compound’s efficacy in combination therapies be designed?

- Methodological Answer: Use factorial designs to test this compound with checkpoint inhibitors (e.g., anti-PD-1). Control groups should include monotherapy arms and vehicle controls. Measure endpoints like tumor growth inhibition, survival rates, and immune biomarkers (e.g., IFN-γ levels). Ensure statistical power via sample size calculations (e.g., ANOVA with Bonferroni correction) .

Q. What are the critical parameters for designing Phase I/II clinical trials for this compound in solid tumors?

- Methodological Answer: Phase I focuses on dose escalation (3+3 design) to determine MTD, while Phase II evaluates objective response rates (ORR) via RECIST criteria. Stratify patients by IDO1 expression levels (IHC scoring). Collect pharmacokinetic data (Cmax, AUC) and correlate with pharmacodynamic markers (e.g., serum kynurenine) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from this compound trials (e.g., NSCLC vs. endometrial cancer)?

- Methodological Answer: Perform meta-analysis of trial data to identify confounding variables (e.g., tumor mutational burden, prior therapies). Use subgroup analysis to assess IDO1-high vs. IDO1-low populations. Validate findings with in silico models (e.g., TCGA dataset mining) to explore tumor-specific resistance mechanisms .

Q. What statistical methods are optimal for analyzing this compound’s impact on progression-free survival (PFS) in heterogeneous cohorts?

- Methodological Answer: Apply Cox proportional hazards models adjusted for covariates (e.g., ECOG performance status, PD-L1 expression). Use Kaplan-Meier curves with log-rank tests for unadjusted comparisons. Address censoring via sensitivity analyses (e.g., competing risks models) .

Q. How can researchers identify predictive biomarkers for this compound response using multi-omics data?

- Methodological Answer: Integrate RNA-seq, proteomics, and metabolomics data via machine learning (e.g., LASSO regression) to prioritize biomarkers (e.g., IDO1, TDO2, or gut microbiome signatures). Validate candidates in patient-derived organoids or syngeneic models .

Q. What methodologies address this compound’s adverse event profile in long-term studies (e.g., hepatotoxicity)?

- Methodological Answer: Implement longitudinal mixed-effects models to track liver enzyme elevations (ALT/AST) over time. Compare incidence rates between treatment arms using Fisher’s exact test. Correlate toxicity with genetic polymorphisms (e.g., CYP450 isoforms) via GWAS .

Q. Data Management and Interpretation

Q. How should researchers structure datasets from this compound trials to ensure reproducibility?

- Methodological Answer: Follow FAIR principles: store raw data (e.g., ELISA readings, tumor volumes) in repositories like GEO or ClinTrials.gov . Annotate metadata with SPIRIT guidelines. Use R Markdown or Jupyter notebooks for transparent analysis pipelines .

Q. What techniques validate this compound’s target engagement in human biopsies?

- Methodological Answer: Use multiplex immunohistochemistry (IHC) to co-localize IDO1 inhibition with immune cell markers (e.g., CD3, CD68). Confirm via LC-MS/MS quantification of kynurenine/tryptophan ratios in tumor lysates .

Q. How can secondary data (e.g., failed trials) inform new this compound research directions?

特性

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。